molecular formula C25H30N6O7 B12683342 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide CAS No. 83575-44-4

1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide

Cat. No.: B12683342
CAS No.: 83575-44-4
M. Wt: 526.5 g/mol
InChI Key: HMQXUJUDNYHLFV-SFTDATJTSA-N
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Description

1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide is a complex organic compound that belongs to the class of phenylalanine derivatives This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a prolyl group, a carbamoyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the protection of the amino group of L-ornithine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-ornithine with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-nitrophenyl isocyanate to introduce the nitrophenyl and carbamoyl groups. The final product is obtained after purification through techniques such as column chromatography.

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological molecules, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide can be compared with other phenylalanine derivatives, such as:

    4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate: This compound shares similar structural features but differs in its functional groups and overall structure.

    Phenylalanine and derivatives: These compounds contain phenylalanine or its derivatives, resulting from reactions at the amino or carboxy groups.

Properties

CAS No.

83575-44-4

Molecular Formula

C25H30N6O7

Molecular Weight

526.5 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-5-(carbamoylamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C25H30N6O7/c26-24(34)27-14-4-8-20(28-18-10-12-19(13-11-18)31(36)37)22(32)29-23(33)21-9-5-15-30(21)25(35)38-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21,28H,4-5,8-9,14-16H2,(H3,26,27,34)(H,29,32,33)/t20-,21-/m0/s1

InChI Key

HMQXUJUDNYHLFV-SFTDATJTSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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